molecular formula C7H10BrClN2O B2782905 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride CAS No. 2241128-40-3

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

Cat. No.: B2782905
CAS No.: 2241128-40-3
M. Wt: 253.52
InChI Key: YEJKVGCZPYOHCA-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridinones. It is characterized by the presence of a bromine atom at the 5-position and an aminoethyl group at the 3-position of the pyridinone ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one typically involves the bromination of 1H-pyridin-2-one followed by the introduction of the aminoethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-aminoethanol or 2-aminoethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps like crystallization or chromatography are employed to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJKVGCZPYOHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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